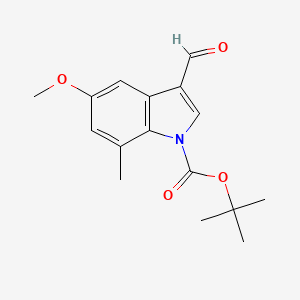
1-Boc-3-formyl-5-methoxy-7-methyl-1h-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-3-formyl-5-methoxy-7-methyl-1H-indole is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-3-formyl-5-methoxy-7-methyl-1H-indole typically involves the protection of the indole nitrogen with a Boc (tert-butoxycarbonyl) group, followed by formylation and methylation reactions. The reaction conditions often include the use of methanesulfonic acid under reflux in methanol to achieve the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods prioritize yield optimization, cost-effectiveness, and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-Boc-3-formyl-5-methoxy-7-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing reagents like halogens, alkylating agents, or acylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted indoles, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Boc-3-formyl-5-methoxy-7-methyl-1H-indole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis
Mecanismo De Acción
The mechanism of action of 1-Boc-3-formyl-5-methoxy-7-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. These interactions lead to various biological responses, including inhibition of microbial growth and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
- 1-Boc-5-methoxy-7-methyl-1H-indole-4-carbaldehyde
- tert-butyl 4-formyl-5-methoxy-1H-indole-7-carboxylate
- tert-pentyl 4-formyl-5-methoxy-1H-indole-7-carboxylate
Comparison: 1-Boc-3-formyl-5-methoxy-7-methyl-1H-indole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .
Propiedades
Fórmula molecular |
C16H19NO4 |
|---|---|
Peso molecular |
289.33 g/mol |
Nombre IUPAC |
tert-butyl 3-formyl-5-methoxy-7-methylindole-1-carboxylate |
InChI |
InChI=1S/C16H19NO4/c1-10-6-12(20-5)7-13-11(9-18)8-17(14(10)13)15(19)21-16(2,3)4/h6-9H,1-5H3 |
Clave InChI |
PKLIYKAMYCHISC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1N(C=C2C=O)C(=O)OC(C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















